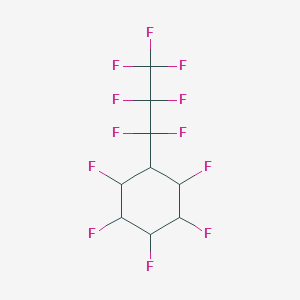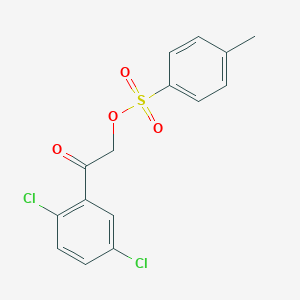
2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a 2,5-dichlorophenyl group, an oxoethyl group, and a 4-methylbenzene-1-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-methylbenzenesulfonic acid in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,5-Dichlorobenzoyl chloride+4-Methylbenzenesulfonic acidPyridine2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Corresponding amides or esters.
Reduction: 2-(2,5-Dichlorophenyl)-2-hydroxyethyl 4-methylbenzene-1-sulfonate.
Oxidation: 2-(2,5-Dichlorophenyl)-2-oxoethyl 4-carboxybenzene-1-sulfonate.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate: Similar structure but with chlorine atoms at different positions.
2-(2,5-Dichlorophenyl)-2-oxoethyl 4-ethylbenzene-1-sulfonate: Similar structure but with an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the chlorine atoms and the presence of the oxoethyl and sulfonate groups
Properties
CAS No. |
851707-81-8 |
|---|---|
Molecular Formula |
C15H12Cl2O4S |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
[2-(2,5-dichlorophenyl)-2-oxoethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H12Cl2O4S/c1-10-2-5-12(6-3-10)22(19,20)21-9-15(18)13-8-11(16)4-7-14(13)17/h2-8H,9H2,1H3 |
InChI Key |
RPPLDXVXSIMFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)
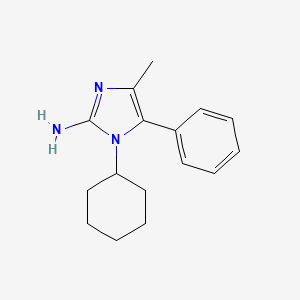
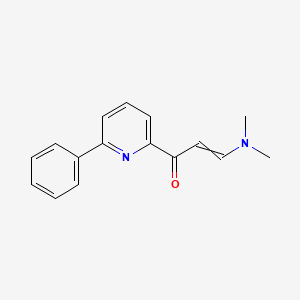
![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)
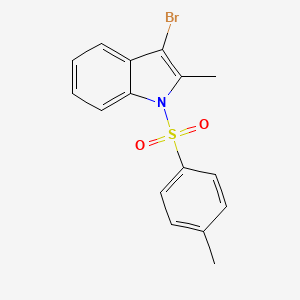
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
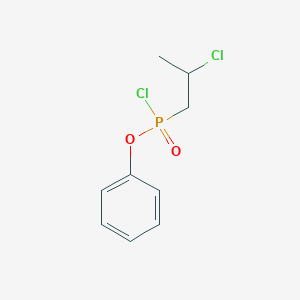


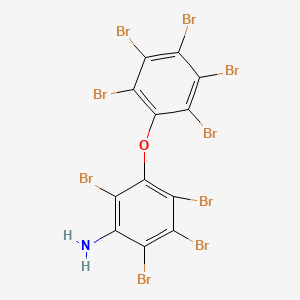
![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
